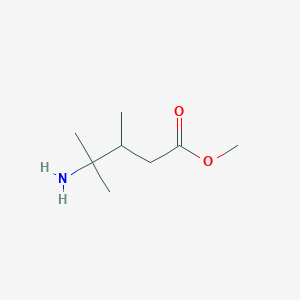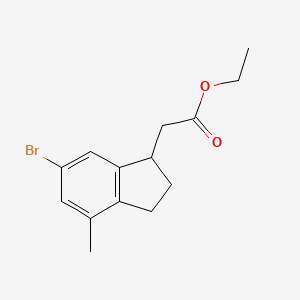![molecular formula C13H18N2O4S B13517061 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid: is a fascinating compound with a complex structure. Its IUPAC name is 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)thiazole-4-carboxylic acid . Let’s break it down:
Pyrrolidine: The pyrrolidine ring contributes to the compound’s cyclic structure.
Thiazole: The thiazole ring adds aromaticity and heteroatoms (sulfur and nitrogen).
Carboxylic Acid: The carboxylic acid functional group imparts acidity and reactivity.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the following:
Protection of Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Thiazole Formation: The Boc-protected pyrrolidine reacts with a thiazole derivative to form the thiazole ring.
Deprotection: Removal of the Boc group yields the final compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
Reactions::
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the thiazole ring.
Oxidation/Reduction: Depending on reaction conditions, oxidation or reduction may occur.
Hydrochloric acid (HCl): Used for hydrolysis.
Sodium hydroxide (NaOH): Also used for hydrolysis.
Nucleophiles: Used for substitution reactions.
Oxidizing/Reducing Agents: For redox reactions.
Major Products:: The major products depend on reaction conditions and starting materials. Hydrolysis yields the carboxylic acid, while substitution reactions lead to various derivatives.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Remember, scientific exploration continues, and new insights may emerge.
Properties
Molecular Formula |
C13H18N2O4S |
|---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-5-4-8(6-15)10-14-9(7-20-10)11(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
CZLNETIIELELSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



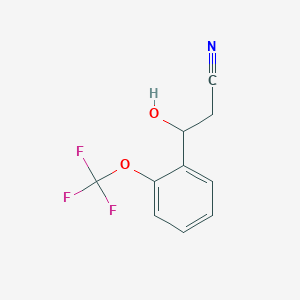
![2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride](/img/structure/B13516991.png)
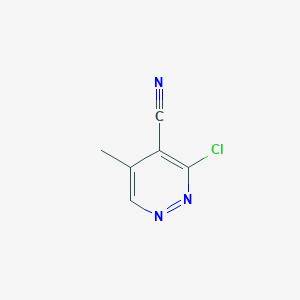
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
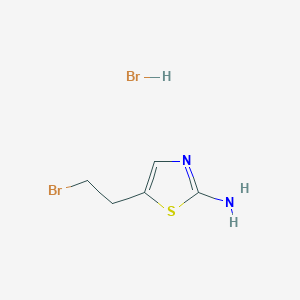
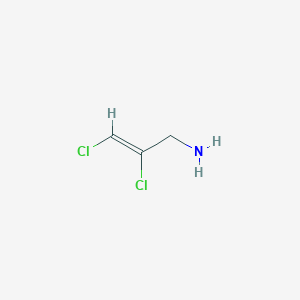

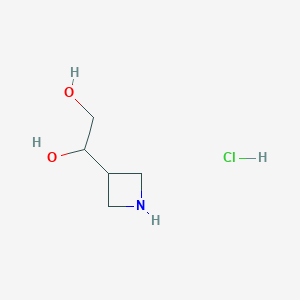
![1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13517050.png)

